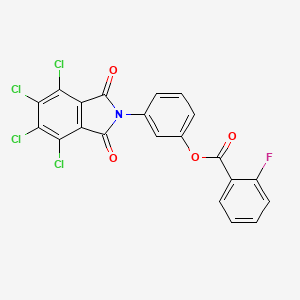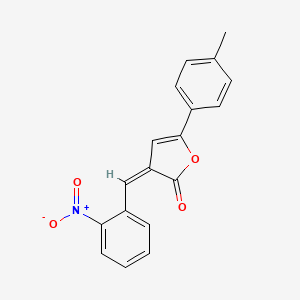![molecular formula C18H19ClN2O2S B5211211 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMPT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
CMPT exerts its effects by inhibiting the activity of various enzymes and signaling pathways. In cancer cells, CMPT inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. In neurons, CMPT inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in oxidative stress and inflammation. It also activates the expression of antioxidant enzymes, which protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion, protection against oxidative stress, and reduction of inflammation. It has also been shown to induce apoptosis in cancer cells and protect neurons against neuronal death.
実験室実験の利点と制限
One of the advantages of using CMPT in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one of the limitations of using CMPT is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CMPT. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its solubility and purity. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects. Overall, CMPT has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
合成法
CMPT can be synthesized using various methods, including the reaction of 4-propoxybenzoyl chloride with 3-chloro-2-methylaniline, followed by the reaction of the resulting product with potassium thiocyanate. Another method involves the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 3-chloro-2-methylaniline and potassium thiocyanate. These methods have been optimized to yield high purity CMPT.
科学的研究の応用
CMPT has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, CMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroprotection, CMPT has been shown to protect neurons against oxidative stress and prevent neuronal death. In anti-inflammatory therapy, CMPT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-3-11-23-14-9-7-13(8-10-14)17(22)21-18(24)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMURNYGARGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)

![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)

![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)